molecular formula C11H7NO4 B592381 2-Carbamoyl-3-hydroxy-1,4-naphthoquinone CAS No. 103646-20-4

2-Carbamoyl-3-hydroxy-1,4-naphthoquinone

Cat. No. B592381
M. Wt: 217.18
InChI Key: YMZRQVHNKDYYLG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-Carbamoyl-3-hydroxy-1,4-naphthoquinone is a natural quinonoid compound found in several plants . It is a yellow powder with a molecular formula of C11H7NO4 and a molecular weight of 217.178 .


Synthesis Analysis

A series of 3-substituted-2-hydroxy-1,4-naphthoquinone derivatives with a variety of side chains were successfully synthesized by Mannich reaction of 2-hydroxy-1,4-naphthoquinone (lawsone) with selected amines and aldehydes .


Molecular Structure Analysis

The molecular structure of 2-Carbamoyl-3-hydroxy-1,4-naphthoquinone consists of a 1,4-naphthoquinone core with a carbamoyl group at the 2-position and a hydroxy group at the 3-position .


Chemical Reactions Analysis

Naphthoquinones are known for their high reactivity. They are easily susceptible to reduction, oxidation, and addition of O-, N-, and S-nucleophiles .


Physical And Chemical Properties Analysis

2-Carbamoyl-3-hydroxy-1,4-naphthoquinone has a density of 1.6±0.1 g/cm3 . The boiling point is 454.2±45.0 °C at 760 mmHg .

Scientific Research Applications

  • Antibacterial and Modulatory Activities: Research indicates that derivatives of 2-hydroxy-quinones, including 2-Carbamoyl-3-hydroxy-1,4-naphthoquinone, have shown potential in antibacterial activities and could be used in combination with aminoglycosides as a therapeutic alternative for bacterial resistance (Figueredo et al., 2020).

  • Presence in Natural Extracts: This compound has been isolated from the methanol extract of Rubia cordifolia, indicating its natural occurrence and potential for pharmaceutical applications (Koyama et al., 1992).

  • Application in HPLC Labeling: It has been developed as a sensitive labeling agent for hydroxysteroids in high-performance liquid chromatography (HPLC) with electrochemical detection (Nakajima et al., 1993).

  • Metabolic Studies: The metabolism of related 2-hydroxy-3-alkyl-1,4-naphthoquinones has been studied in human subjects, providing insights into their pharmacokinetics and potential therapeutic applications (Fieser et al., 1948).

  • Toxicity Evaluation: The toxicity of 2-hydroxy-3-alkyl-1,4-naphthoquinones, which are structurally related, has been compared in rats to understand their safety profile (Munday et al., 1995).

  • Biochemical Applications: Studies have explored the potential of 1,4-naphthoquinones, including 2-Carbamoyl-3-hydroxy-1,4-naphthoquinone, in inhibiting amyloid aggregation, suggesting their potential in treating Alzheimer's disease (Bermejo-Bescós et al., 2010).

  • Antimicrobial Lead Structure: New naphthoquinone compounds have been evaluated for their potential as antibacterial lead structures against bacterial biofilms, including methicillin-resistant Staphylococcus aureus (MRSA) (Moreira et al., 2017).

  • Synthesis and Antimalarial Potential: The synthesis of 2-Carbamoyl-3-hydroxy-1,4-naphthoquinone derivatives and their evaluation as potent antimalarial agents have been a focus of recent research (Paengsri et al., 2021).

Safety And Hazards

While specific safety and hazard information for 2-Carbamoyl-3-hydroxy-1,4-naphthoquinone is not available, it is known that some naphthoquinones are considered hazardous due to their potential for causing oxidative stress .

Future Directions

Naphthoquinones, including 2-Carbamoyl-3-hydroxy-1,4-naphthoquinone, have potential for further studies due to their biological activities. They could be considered for the development of new types of substances with high biological activity .

properties

IUPAC Name

1-hydroxy-3,4-dioxonaphthalene-2-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H7NO4/c12-11(16)7-8(13)5-3-1-2-4-6(5)9(14)10(7)15/h1-4,13H,(H2,12,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YMZRQVHNKDYYLG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(=C(C(=O)C2=O)C(=O)N)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H7NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

217.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Carbamoyl-3-hydroxy-1,4-naphthoquinone

Citations

For This Compound
23
Citations
J Koyama, T Ogura, K Tagahara, T Konoshima… - Phytochemistry, 1992 - Elsevier
The methanol extract of Rubia cordifolia afforded two new naphthoquinones, 2-carbamoyl-3-methoxy-1,4- naphthoquinone and 2-carbamoyl-3-hydroxy-1,4-naphthoquinone, isolated …
Number of citations: 40 www.sciencedirect.com
X Zhu, Y Jing - Journal of Power Sources, 2022 - Elsevier
The use of biomass resources for energy storage provides a promising solution to alleviate energy crisis and environmental pollution. By employing first principles calculations, we …
Number of citations: 10 www.sciencedirect.com
X Zhu, Y Jing - Available at SSRN 3961951 - papers.ssrn.com
The use of biomass resources for energy storage provides a promising solution to alleviate energy crisis and environmental pollution. By employing first principles calculations, we …
Number of citations: 0 papers.ssrn.com
Y Xiong, Y Yang, W Xiong, Y Yao… - Journal of Cellular …, 2019 - Wiley Online Library
Rubia cordifolia L. is widely used in Asia and its antihepatoma effect has been proved by in vitro and in vivo experiments. However, there are few studies on its specific mechanism. In …
Number of citations: 44 onlinelibrary.wiley.com
I Hook, C Mills, H Sheridan - Studies in natural products chemistry, 2014 - Elsevier
This review analyzes the more recent publications concerning the distribution, chemistry, and bioactivities of naphthoquinones (NQs) in higher plants. These highly reactive molecules …
Number of citations: 51 www.sciencedirect.com
Z Song, T Xu, J Wang, Y Hou, C Liu, S Liu, S Wu - Molecules, 2021 - mdpi.com
Actinomycetes are regarded as important sources for the generation of various bioactive secondary metabolites with rich chemical and bioactive diversities. Amycolatopsis falls under …
Number of citations: 24 www.mdpi.com
Z Wang, SM Zhao, YY Hu, L Feng, LM Zhao, YT Di… - Phytochemistry, 2018 - Elsevier
Four previously undescribed naphthohydroquinone dimers named rubipodanones AD, together with 19 known quinones containing three known napthohydroquinone dimers named …
Number of citations: 13 www.sciencedirect.com
Q Yang, Z Song, X Li, Y Hou, T Xu, S Wu - International Journal of …, 2023 - mdpi.com
Actinomycetes are essential sources of numerous bioactive secondary metabolites with diverse chemical and bioactive properties. Lichen ecosystems have piqued the interest of the …
Number of citations: 1 www.mdpi.com
OV Kisil, TA Efimenko, OV Efremenkova - Antibiotics, 2021 - mdpi.com
The emergence of antibiotic-resistant pathogenic bacteria in recent decades leads us to an urgent need for the development of new antibacterial agents. The species of the genus …
Number of citations: 9 www.mdpi.com
C Liu, Y Jiang, R Huang, B Jiang, K Zheng, S Wu - Current Microbiology, 2020 - Springer
In this study, the secondary metabolites of a lichen-derived actinomycete strain Amycolatopsis sp. YIM 130687 were investigated intensively by using three different media (4 # , 302 # , …
Number of citations: 7 link.springer.com

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.